2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
The compound “2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a Schiff base derivative of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine . Schiff bases are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, and more .
Synthesis Analysis
The synthesis of this compound involves several steps . Aniline/4-aminopyridine is converted to the corresponding thiourea derivatives, which are then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine . Finally, these are condensed with various aromatic and heteroaromatic aldehydes to obtain Schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine .Molecular Structure Analysis
The thiazolo[5,4-b]pyridin-2-ylamine moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure is appealing for applications in organic electronics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the conversion of aniline/4-aminopyridine to the corresponding thiourea derivatives, cyclization to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine, and condensation with various aromatic and heteroaromatic aldehydes .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing thiazole and pyridine rings, are of significant interest in medicinal chemistry due to their diverse biological activities. Research highlights the utility of such structures in developing compounds with potential therapeutic applications, including optoelectronic materials and biologically active molecules. For example, quinazolines and pyrimidines have been investigated for their applications in luminescent elements and photoelectric conversion elements, demonstrating the importance of heterocyclic compounds in both biological and electronic domains (Lipunova et al., 2018).
Benzothiazole-Based Therapeutics
Benzothiazole derivatives exhibit a wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, has been explored for potential antitumor agents. Some benzothiazole compounds are already in clinical use for treating various diseases, underscoring the potential of this chemical class in drug discovery and development (Kamal et al., 2015).
Pyrimidine-Based Optical Sensors
Pyrimidine derivatives have been explored for their application as optical sensors, showcasing the versatility of heterocyclic compounds in sensing technologies. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable candidates for developing sensitive and selective sensing probes. This research avenue emphasizes the broad utility of pyrimidine and its derivatives beyond their biological implications (Jindal & Kaur, 2021).
Synthesis of Heterocycles
The synthesis of heterocyclic compounds is a critical area of research, with methodologies focusing on generating structures that can serve as key intermediates for pharmaceuticals and agrochemicals. The exploration of synthetic routes to create novel heterocycles underpins the development of new drugs and materials with enhanced properties and functionalities. This foundational research supports the broader application of heterocyclic chemistry in creating compounds with desired biological and chemical properties (Ibrahim, 2011).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, Schiff bases of benzothiazol-2-ylamine have been found to exhibit anticonvulsant activity . They were found to be more potent against maximal electroshock (MES) induced convulsions than isoniazid (INH) induced convulsions .
Safety and Hazards
Properties
IUPAC Name |
2-(4-methylbenzoyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2S/c1-17-8-10-18(11-9-17)24(31)21-5-2-3-6-22(21)25(32)29-20-14-12-19(13-15-20)26-30-23-7-4-16-28-27(23)33-26/h2-16H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIGAYJBFVLSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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